![molecular formula C15H20O4 B14476145 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid CAS No. 69974-02-3](/img/structure/B14476145.png)
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a methoxy(phenyl)methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a methyl group attached to the cyclohexane ring.
Attachment of the Methoxy(phenyl)methoxy Group: This step involves the reaction of the cyclohexane derivative with methoxy(phenyl)methanol under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy(phenyl)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学的研究の応用
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Receptor Interaction: The compound may bind to receptors, modulating cellular responses.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
類似化合物との比較
2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
Cyclohexane-1-carboxylic acid: Lacks the methoxy(phenyl)methoxy group, resulting in different chemical properties and reactivity.
2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but differs in the structure of the carbon backbone.
Cyclohexanecarboxylic acid: Similar cyclohexane ring structure but lacks the methoxy(phenyl)methoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
69974-02-3 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
2-[methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-18-15(11-7-3-2-4-8-11)19-13-10-6-5-9-12(13)14(16)17/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3,(H,16,17) |
InChIキー |
GQLJRRYTCMYMQT-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1)OC2CCCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


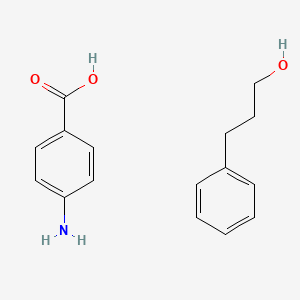

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
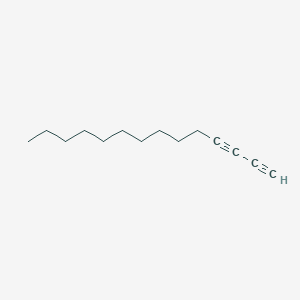
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
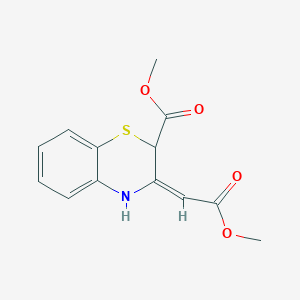
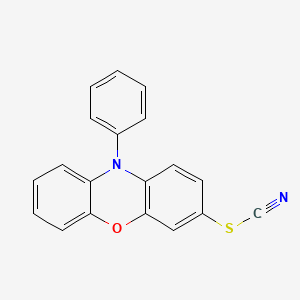

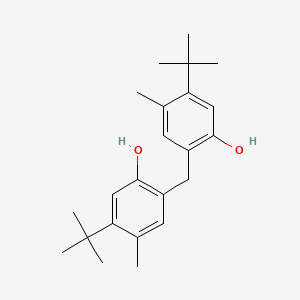
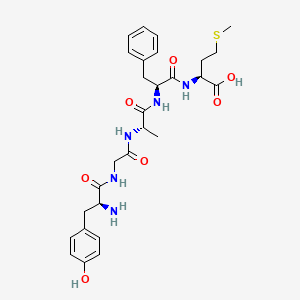
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
